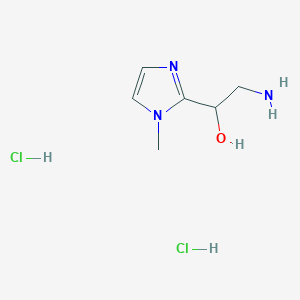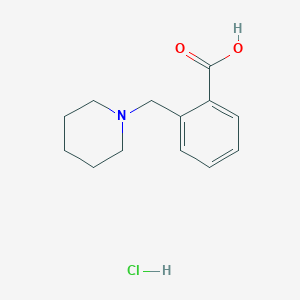
1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid
概要
説明
1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 5. The molecular formula of this compound is C6H9N3O2, and it has a molecular weight of 155.16 g/mol .
準備方法
The synthesis of 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of isopropyl hydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization to yield the desired triazole compound . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the cyclization process.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality and scalability .
化学反応の分析
1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . Additionally, the compound can interact with signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
類似化合物との比較
1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-3-carboxylic acid: This compound lacks the isopropyl group and has different chemical and biological properties.
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid: The presence of a methyl group instead of an isopropyl group results in variations in reactivity and biological activity.
1-Phenyl-1H-1,2,4-triazole-5-carboxylic acid:
特性
IUPAC Name |
2-propan-2-yl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)9-5(6(10)11)7-3-8-9/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLFZZQRMJNPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B3220504.png)




![7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B3220553.png)
![Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'](/img/structure/B3220560.png)

![8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3220566.png)
![Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3220569.png)


![2-Chlorobenzo[d]oxazole-5-carboxylic acid](/img/structure/B3220586.png)
